2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Overview
Description
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of a trifluoromethyl group to a phenylalanine derivative. One common method includes the reaction of 2-methyl-3-trifluoromethylaniline with appropriate reagents under controlled conditions. For instance, a solution of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated hydrochloric acid can be refluxed for 24 hours, followed by basification and extraction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For example, using 2-chloro-3-trifluoromethyl aniline as a starting material, the synthesis can proceed through a series of reactions including methylation and hydrogenation to obtain pure 2-methyl-3-trifluoromethyl aniline, which can then be converted to the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modifying protein structures and functions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound finds use in the production of advanced materials with unique properties
Mechanism of Action
The mechanism by which 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .
Comparison with Similar Compounds
- 2-Methyl-3-trifluoromethylaniline
- 2-Chloro-3-trifluoromethyl aniline
- Flunixin
Comparison: Compared to similar compounds, 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is unique due to its specific trifluoromethyl substitution on the phenylalanine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWYFTXABAXWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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